![molecular formula C14H16BrNO B1453263 2-bromo-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one CAS No. 1255147-60-4](/img/structure/B1453263.png)
2-bromo-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one
Overview
Description
2-Bromo-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one, also known as TBI-1, is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless solid that has been used as a reagent in organic synthesis, a catalyst in the preparation of organic compounds, and a fluorescent probe in biochemistry. TBI-1 has been widely used in research due to its unique properties, including its ability to form complexes with other molecules and its low toxicity.
Scientific Research Applications
Indole Synthesis and Applications
Indole Synthesis Review
Indole compounds, such as "2-bromo-1-(1,2,5-trimethyl-1H-indol-3-yl)propan-1-one," are crucial in the synthesis of various bioactive molecules and pharmaceuticals. A comprehensive review of indole synthesis methods highlights the importance of indoles in organic chemistry, providing a classification framework for indole synthesis routes. This framework aids in understanding the diverse synthetic strategies available for constructing the indole core, a key feature in many natural and synthetic compounds with significant biological activities (Taber & Tirunahari, 2011).
Environmental Impact and Applications of Brominated Compounds
Brominated Flame Retardants
Novel brominated flame retardants (NBFRs) are extensively reviewed for their occurrence in indoor air, dust, consumer goods, and food. The review emphasizes the need for more research on their environmental fate, toxicity, and the increasing concern due to their widespread application. High concentrations of certain NBFRs have been frequently reported, indicating their significant presence in the environment and potential human exposure sources (Zuiderveen, Slootweg, & de Boer, 2020).
Dioxins and Furans from Brominated Compounds
The formation of dioxins and furans from brominated flame retardants (BFRs) during fires and combustion processes is a critical environmental concern. A review details the pathways for polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) formation, emphasizing the environmental and health implications of these processes. This highlights the importance of understanding the combustion behavior of brominated compounds for environmental protection and human health (Zhang, Buekens, & Li, 2016).
properties
IUPAC Name |
2-bromo-1-(1,2,5-trimethylindol-3-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO/c1-8-5-6-12-11(7-8)13(10(3)16(12)4)14(17)9(2)15/h5-7,9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINRVUQOFVPGKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C(=O)C(C)Br)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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